peptide G

Neutrophil chemotaxis Formyl peptide receptor Innate immunity

FPR agonist promiscuity obscures neutrophil-specific responses. Peptide G (CAS 100179-05-3) is a synthetic chemotactic peptide that selectively activates formyl peptide receptors (FPRs) on neutrophils while showing minimal or no chemotactic effect on T-cells, B-cells, monocytes, or NK cells. This restricted cellular recruitment profile ensures that observed chemotactic effects are attributable specifically to neutrophil populations, eliminating confounding signals in mixed leukocyte preparations. - Enables Gi protein-coupled FPR signaling studies with pertussis toxin-sensitive chemotaxis. - Ideal for transwell migration, Boyden chamber, and microfluidic chemotaxis platforms. - Supplied as a research-grade lyophilized powder with documented bioactivity.

Molecular Formula C7H5NO4S
Molecular Weight 0
CAS No. 100179-05-3
Cat. No. B1168462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepeptide G
CAS100179-05-3
Synonymspeptide G
Molecular FormulaC7H5NO4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide G (CAS 100179-05-3): A N-Formyl Peptide Receptor (FPR) Agonist for Targeted Chemotaxis Research


Peptide G (CAS 100179-05-3) is a synthetic chemotactic peptide that functions as an agonist of the N-Formyl Peptide Receptor (FPR) family of G-protein-coupled receptors (GPCRs) [1]. It is a potent chemoattractant for neutrophils and exhibits weaker chemotactic activity toward dendritic cells, while demonstrating minimal or no chemotactic effect on T-cells, B-cells, monocytes, natural killer cells, or granulocytes [1]. This selective cellular recruitment profile positions Peptide G as a targeted tool compound for studying FPR-mediated innate immune responses and inflammatory signaling cascades in phagocyte biology [2].

Why Generic Substitution of Peptide G (CAS 100179-05-3) with Alternative Formyl Peptide Receptor Agonists Is Not Scientifically Justified


Formyl peptide receptor (FPR) agonists constitute a structurally and functionally diverse class of compounds that exhibit profound differences in receptor subtype selectivity (FPR1 vs. FPR2 vs. FPR3), cellular recruitment specificity, and downstream signaling bias [1]. The reference agonist fMLP (N-Formyl-Met-Leu-Phe), for instance, binds FPR1 with high affinity (Ki = 38 nM) but demonstrates markedly different cell-type chemotactic profiles and signaling outcomes compared to other FPR ligands [2]. Additionally, peptide and small-molecule FPR agonists vary substantially in their susceptibility to oxidative degradation, receptor activation kinetics, and capacity to elicit biased agonism—where distinct ligands stabilize different receptor conformations to activate selective downstream pathways [1]. Consequently, substituting Peptide G with a seemingly similar FPR agonist without empirical validation of functional equivalence introduces significant risk of altered cellular response profiles, confounded experimental interpretation, and non-reproducible research outcomes.

Peptide G (CAS 100179-05-3) Procurement Evidence Guide: Comparative Selectivity and Functional Performance Data


Cellular Chemotaxis Selectivity: Peptide G Exhibits Differential Neutrophil-Specific Recruitment Compared to Pan-Leukocyte fMLP

Peptide G demonstrates a restricted chemotactic profile characterized by potent neutrophil chemoattraction with weaker activity toward dendritic cells, while showing no detectable chemotactic response in T-cells, B-cells, monocytes, natural killer cells, or granulocytes [1]. In contrast, the reference FPR agonist fMLP induces broad-spectrum chemotaxis across multiple phagocyte populations and has been extensively documented to stimulate robust chemotactic responses in monocytes, macrophages, and neutrophils alike [2]. This differential selectivity profile indicates that Peptide G engages the FPR signaling axis with a distinct cellular specificity that diverges from the pan-leukocyte recruitment characteristic of fMLP and related formylated tripeptides.

Neutrophil chemotaxis Formyl peptide receptor Innate immunity

Receptor Coupling Mechanism: Peptide G Engages Pertussis Toxin-Sensitive G Protein-Coupled FPR Signaling

The chemotactic activity of Peptide G is mediated through the Formyl Peptide Receptor (FPR), a Gi protein-coupled seven-transmembrane (STM) receptor, as demonstrated by sensitivity to pertussis toxin treatment [1]. This pertussis toxin sensitivity confirms that Peptide G-dependent signaling proceeds through Gi/o family G proteins, a mechanistic feature shared with other FPR agonists including fMLP and cathepsin G-derived peptides [2]. However, the FPR ligand family exhibits considerable diversity in receptor coupling efficiency and downstream effector activation profiles, with some agonists functioning as partial agonists that selectively activate specific PKC isoforms while failing to induce calcium flux or other full-agonist responses [2].

GPCR signaling Pertussis toxin FPR pharmacology

Optimal Research Applications for Peptide G (CAS 100179-05-3) Based on Differential Chemotactic Selectivity


Neutrophil-Specific Chemotaxis Studies Requiring Minimal Monocyte or Lymphocyte Interference

Peptide G is optimally suited for in vitro chemotaxis assays designed to interrogate neutrophil-specific migration mechanisms in isolation from confounding monocyte, T-cell, or B-cell chemotactic responses. Its restricted cellular recruitment profile enables researchers to attribute observed chemotactic effects specifically to neutrophil populations, thereby reducing experimental noise in mixed leukocyte preparations [1]. This application is particularly valuable in transwell migration assays, Boyden chamber experiments, and microfluidic chemotaxis platforms where cellular specificity is critical for data interpretation [1].

FPR-Mediated G Protein-Coupled Receptor Signaling Pathway Dissection

Peptide G serves as a tool compound for investigating Gi protein-coupled Formyl Peptide Receptor signaling cascades in phagocytic cells. The pertussis toxin-sensitive nature of Peptide G-induced chemotaxis confirms its utility in studies examining Gi-dependent versus Gi-independent signaling modalities within the FPR receptor family [2]. Researchers can employ Peptide G alongside other FPR ligands displaying distinct biased agonism profiles to map ligand-specific signaling pathway activation patterns and downstream effector coupling efficiencies [2].

Comparative FPR Ligand Profiling for Biased Agonism and Functional Selectivity Screening

Given the established diversity of FPR agonists—ranging from full agonists like fMLP to partial agonists like cathepsin G that selectively activate specific PKC isoforms without inducing calcium flux—Peptide G provides a valuable comparator ligand for biased agonism screening campaigns [2]. Its distinct cellular selectivity profile, when benchmarked against reference compounds, enables researchers to map the structure-activity relationships governing cell-type-specific FPR signaling outcomes [1].

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